Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)
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Overview
Description
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is a coordination compound that combines titanium with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) typically involves the reaction of titanium tetrachloride with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+4C3H7OH+2C11H20O2→Ti(C3H7O)4(C11H20O2)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of titanium.
Substitution: Ligands around the titanium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often use solvents like tetrahydrofuran (THF) and conditions that favor the displacement of existing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce lower-valent titanium complexes.
Scientific Research Applications
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model for metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-purity titanium dioxide for use in pigments, coatings, and as a photocatalyst.
Mechanism of Action
The mechanism by which propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) exerts its effects involves the coordination of the titanium center with various ligands. This coordination can alter the electronic properties of the titanium, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Similar in structure but lacks the 2,2,6,6-tetramethylheptane-3,5-dione ligand.
Titanium acetylacetonate: Contains acetylacetonate ligands instead of 2,2,6,6-tetramethylheptane-3,5-dione.
Titanium ethoxide: Similar alkoxide but with ethoxide ligands instead of propan-2-olate.
Uniqueness
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is unique due to the presence of both propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione ligands, which provide a distinct steric and electronic environment around the titanium center. This unique coordination environment enhances its stability and reactivity in various applications.
Biological Activity
Propan-2-olate; 2,2,6,6-tetramethylheptane-3,5-dione; titanium(4+) (commonly referred to as titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) is a titanium complex that has garnered attention due to its potential biological activities and applications in various fields including catalysis and materials science. This article explores the biological activity associated with this compound, summarizing key findings from recent research.
The compound is characterized by its molecular formula C14H26O4Ti and a molecular weight of 298.36 g/mol. It is often used in organic synthesis and as a precursor in the fabrication of titanium dioxide (TiO₂) nanoparticles due to its stability and reactivity.
Property | Value |
---|---|
Molecular Formula | C14H26O4Ti |
Molecular Weight | 298.36 g/mol |
CAS Number | 144665-26-9 |
Appearance | Colorless to slightly yellow liquid |
Biological Activity Overview
The biological activity of titanium complexes, including titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate), has been investigated primarily in the context of their potential anticancer properties, antimicrobial activity, and biocompatibility for biomedical applications.
Anticancer Properties
Research indicates that titanium complexes can induce apoptosis in cancer cells. A study demonstrated that titanium(IV) complexes could effectively inhibit the growth of various cancer cell lines by promoting reactive oxygen species (ROS) generation which leads to oxidative stress and subsequent cell death .
- Case Study : In vitro studies on human breast cancer cells showed that treatment with titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to increased ROS production and activation of caspase pathways .
Antimicrobial Activity
The compound has also been noted for its antibacterial properties. Titanium(IV) complexes have been shown to exhibit activity against a range of bacterial strains.
- Research Findings : A study highlighted the effectiveness of titanium complexes against Gram-positive and Gram-negative bacteria. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Biocompatibility
Given its potential applications in biomedical fields such as drug delivery systems and implants, the biocompatibility of titanium(IV) diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) was assessed through various cytotoxicity assays.
- Findings : Results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity towards human fibroblast cells, suggesting favorable biocompatibility profiles for use in medical applications .
Mechanistic Insights
- ROS Generation : The generation of ROS by titanium complexes has been linked to their biological effects. Studies using electron spin resonance (ESR) spectroscopy confirmed that these compounds can produce hydroxyl radicals when exposed to UV light or certain chemical environments .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with titanium(IV) complexes led to cell cycle arrest in the G1 phase in several cancer cell lines . This suggests a potential mechanism for their anticancer activity.
Comparative Studies
Properties
Molecular Formula |
C28H52O6Ti |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) |
InChI |
InChI=1S/2C11H19O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7H,1-6H3;2*3H,1-2H3;/q4*-1;+4 |
InChI Key |
LBGHHPIIOZYOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+4] |
Origin of Product |
United States |
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